This compound can be sourced from various chemical suppliers and is often utilized in pharmaceutical research. Its classification falls under the category of aromatic amides, specifically those containing nitro and ether functionalities, which can influence biological activity and chemical reactivity .
The synthesis of N-(2-nitro-5-propoxyphenyl)acetamide typically involves two primary steps: nitration and acetylation.
The nitration reaction generally requires controlled conditions to prevent over-nitration, which can lead to multiple nitro groups being introduced. The acetylation step further modifies the amine group into an acetamide, enhancing the compound's stability and solubility in organic solvents.
The molecular structure of N-(2-nitro-5-propoxyphenyl)acetamide consists of:
The compound's structural representation can be summarized as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools, providing insights into its potential interactions in biological systems .
N-(2-nitro-5-propoxyphenyl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science .
The mechanism of action for N-(2-nitro-5-propoxyphenyl)acetamide is primarily linked to its biological activity, which may involve:
Studies indicate that similar compounds can exhibit varying degrees of bioactivity based on their substituents, suggesting that this compound may have therapeutic potential depending on its mechanism .
N-(2-nitro-5-propoxyphenyl)acetamide typically appears as a white crystalline powder. Its melting point, solubility characteristics, and stability under various conditions are crucial for its handling and application in research.
Key chemical properties include:
These properties are essential for determining suitable applications in pharmaceuticals or as intermediates in chemical synthesis .
N-(2-nitro-5-propoxyphenyl)acetamide is primarily used in scientific research as:
Research continues to explore its efficacy in various therapeutic areas, including anti-inflammatory and anticancer applications .
The systematic IUPAC name for this compound is N-(2-nitro-5-propoxyphenyl)acetamide, which follows the substitutive nomenclature rules for organic compounds. The name specifies the acetamide group attached to a phenyl ring substituted with a nitro group at the ortho-position (carbon 2) and a propoxy group at the meta-position (carbon 5) relative to the acetamide attachment [4] [8].
Several synonyms are documented in chemical databases and commercial catalogs, reflecting its diverse nomenclature history and registry entries:
Table 1: Synonym List
Synonym | Source |
---|---|
N-(2-Nitro-5-propoxyphenyl)acetamide | PubChem, AiFChem |
4-Propoxy-2-nitroacetaniline | BOC Sciences |
N-(5-Nitro-2-propoxyphenyl)acetamide | STENUTZ.eu |
5'-Nitro-2'-propoxyacetanilide | PubChem CID 68377 |
The synonym "N-(5-nitro-2-propoxyphenyl)acetamide" represents a structural isomer where the nitro group is repositioned to carbon 5 of the phenyl ring [2]. This isomer is registered under CAS 553-20-8, distinct from the primary compound (130349-21-2), and exhibits different physicochemical properties such as a melting point of 103°C [2].
The primary CAS Registry Number for N-(2-nitro-5-propoxyphenyl)acetamide is 130349-21-2 [4] [5] [7]. This unique identifier is consistent across major chemical suppliers like AiFChem, BLD Pharm, BOC Sciences, and American Custom Chemicals Corporation [4] [5] [6].
A related but isomeric compound, N-(5-nitro-2-propoxyphenyl)acetamide, is registered under CAS 553-20-8 [2]. This distinction is critical for accurate substance identification in regulatory and procurement contexts.
Regulatory classifications for CAS 130349-21-2 indicate:
The compound has the molecular formula C₁₁H₁₄N₂O₄, confirmed across all sources [2] [3] [4]. Its molecular weight is 238.24 g/mol, calculated as follows:
Key Physicochemical Properties:
Table 2: Physicochemical Summary
Property | Value |
---|---|
Molecular Weight | 238.24 g/mol |
LogP (octanol/water) | 1.60 |
Density | 1.244 g/cm³ |
Boiling Point | 444.8°C at 760 mmHg |
Melting Point (isomer) | 103°C (CAS 553-20-8) |
Positional isomerism is a defining feature of this compound. The parent structure allows two primary isomers based on nitro group placement:
These isomers exhibit distinct SMILES notations:
CC(=O)NC1=CC(=CC=C1[N+]([O-])=O)OCCC
[4] [8]. CCCOc1ccc(cc1NC(C)=O)[N+]([O-])=O
[2]. The divergence in atomic connectivity alters electronic distribution and intermolecular interactions, explaining differences in properties like melting point (103°C for the 5-nitro isomer) [2].
Tautomerism is not experimentally observed or theoretically predicted for this compound. The acetamide group lacks enolizable protons under standard conditions, and the nitro group does not exhibit tautomeric behavior in this structural context [4] [8].
Table 3: Isomeric Comparison
Characteristic | CAS 130349-21-2 | CAS 553-20-8 |
---|---|---|
IUPAC Name | N-(2-Nitro-5-propoxyphenyl)acetamide | N-(5-Nitro-2-propoxyphenyl)acetamide |
SMILES | CC(=O)NC₁=CC(=CC=C₁N⁺=O)OCCC | CCCOc₁ccc(cc₁NC(C)=O)N⁺=O |
Melting Point | Not reported | 103°C |
InChIKey | MPWBJJGYQAFDNT-UHFFFAOYSA-N | OPTZOXDYEFIPJZ-UHFFFAOYSA-N |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0